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Introduction

Fabry disease is a progressive, X-linked lysosomal storage disorder resulting from deficient
activity of the enzyme a-galactosidase A (a-Gal A) due to mutations in the GLA gene. This
deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related
glycosphingolipids in various tissues, including the kidneys and heart, leading to significant
morbidity and mortality.[1][2] Cardiac complications are a leading cause of death in patients
with Fabry disease.[1][3] Migalastat is an oral pharmacological chaperone that selectively and
reversibly binds to amenable mutant forms of a-Gal A, stabilizing the enzyme and facilitating its
proper trafficking to lysosomes, thereby restoring its activity.[2][4]

These application notes provide a detailed overview of the methodologies and protocols used
to assess renal and cardiac function in clinical trials of migalastat. The information is intended
for researchers, scientists, and drug development professionals involved in the study of Fabry
disease and its treatments.

Section 1: Assessment of Renal Function

Progressive kidney disease, or Fabry nephropathy, is a critical manifestation of the disease,
characterized by the accumulation of Gb3 in multiple kidney cell types, leading to proteinuria
and a decline in the glomerular filtration rate (GFR).[4] Monitoring renal function is therefore a
primary objective in evaluating the efficacy of therapies like migalastat.
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Diagram: Migalastat's Mechanism of Action
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Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Data Summary: Key Renal Endpoints in Migalastat Trials

The following table summarizes key quantitative data on renal function from various migalastat
studies. The primary endpoint is typically the annualized rate of change in the estimated
Glomerular Filtration Rate (eGFR).
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Experimental Protocols for Renal Assessment

Precise GFR assessment is essential for monitoring Fabry nephropathy.[9] While measured
GFR (mGFR) is the gold standard, estimated GFR (eGFR) is used more frequently in clinical
trials.[9]

o Objective: To measure or estimate the rate at which the kidneys filter blood.
e Method 1: Estimated GFR (eGFR)

o Sample Collection: Collect a serum blood sample.

o Analysis: Measure serum creatinine levels.

o Calculation: Calculate eGFR using a validated formula. The Chronic Kidney Disease
Epidemiology Collaboration (CKD-EPI) equation is commonly used in migalastat trials.[4]
[5][10] The Modification of Diet in Renal Disease (MDRD) equation has also been used.[1]

[9]

= Note: Creatinine-based eGFR may have limitations, and other biomarkers like cystatin
C are under investigation.[9]
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» Method 2: Measured GFR (NGFR)

o Agent Administration: Administer an exogenous filtration marker, such as iohexol or Cr51-
EDTA, intravenously.[6][9]

o Sample Collection: Collect timed plasma or urine samples over a set period.
o Analysis: Measure the clearance of the administered agent from the plasma.

o Application: Used as a co-primary endpoint in some trials (e.g., ATTRACT) to provide a
more precise measurement of renal function.[6]

The presence of excess protein or albumin in the urine is an early marker of kidney injury.[11]
e Objective: To quantify the amount of protein or albumin excreted in the urine.
e Procedure:

o Sample Collection: Obtain a 24-hour urine collection.

o Analysis: Measure the total protein or albumin concentration in the sample.

o Reporting: Results are often reported as total protein per 24 hours (mg/day) or as a urine
protein-to-creatinine ratio.[6][12]

o Note: In the ATTRACT trial, the mean change in 24-hour urine protein from baseline to
month 18 was 49.2 mg/day for the migalastat group.[6]

Kidney biopsy provides direct evidence of Gb3 accumulation and cellular damage. It is the
most reliable method for diagnosing kidney involvement.[13]

o Objective: To histologically assess Gb3 inclusions in renal cells and evaluate chronic kidney
damage.

e Procedure:

o Biopsy: Obtain a kidney tissue sample via percutaneous biopsy.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK533674/
https://academic.oup.com/ndt/article/25/5/1507/2918547
https://www.ncbi.nlm.nih.gov/books/NBK533674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12417577/
https://www.ncbi.nlm.nih.gov/books/NBK533674/
https://www.researchgate.net/publication/38014939_Scoring_system_for_renal_pathology_in_Fabry_disease_Report_of_the_International_Study_Group_of_Fabry_Nephropathy_ISGFN
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK533674/
https://fabrydiseasenews.com/news/fabry-test-using-kidney-cells-replace-biopsy-study-shows/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Processing: Process the tissue for light microscopy and electron microscopy.
o Scoring:

» Assess Gb3 inclusions in various renal cell types, including podocytes, endothelial cells,
and mesangial cells.[14]

» A standardized scoring system can be used to evaluate both disease-specific lesions
(lipid deposition) and general lesions of progression (fibrosis, sclerosis).[12]

» |In the FACETS trial, a key endpoint was the reduction in the number of Gb3 inclusions
per kidney interstitial capillary (KIC).[2][14]

Diagram: Renal Function Assessment Workflow
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Caption: A typical workflow for assessing renal function in migalastat trials.

Section 2: Assessment of Cardiac Function

Fabry cardiomyopathy is characterized by left ventricular hypertrophy (LVH), myocardial
fibrosis, and arrhythmias.[15] Assessing changes in cardiac structure and function is a crucial
component of evaluating migalastat's therapeutic effect.

Data Summary: Key Cardiac Endpoints in Migalastat
Trials

The primary cardiac endpoint in many studies is the change in Left Ventricular Mass Index
(LVMi).
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Experimental Protocols for Cardiac Assessment

Transthoracic echocardiography (TTE) is a widely used, non-invasive imaging technique to

assess cardiac structure and function.

© 2025 BenchChem. All rights reserved.

8/13

Tech Support


https://academic.oup.com/ehjcvp/article-abstract/8/3/272/6174142
https://academic.oup.com/ehjcvp/article-abstract/8/3/272/6174142
https://pubmed.ncbi.nlm.nih.gov/36669872/
https://pubmed.ncbi.nlm.nih.gov/36669872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10222787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10222787/
https://ir.amicusrx.com/static-files/018ca657-ab49-4df5-acb2-b208c02c6e0e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Objective: To measure left ventricular dimensions, wall thickness, and mass, and to assess
systolic and diastolic function.

e Procedure:

o Image Acquisition: Acquire standard 2D echocardiographic views (parasternal long-axis,
short-axis, and apical views).

o Measurements: Measure interventricular septal thickness (IVS) and posterior wall
thickness (PWT) at end-diastole. Measure LV internal dimension at end-diastole (LVIDd).

o LVM Calculation: Calculate Left Ventricular Mass (LVM) using a validated formula (e.g.,
American Society of Echocardiography-corrected formula).

o Indexing: Index LVM to body surface area (BSA) to obtain LVMi (g/m?).

o Note: While widely used in initial trials, 2D echocardiography is limited by geometrical
assumptions and inter-observer variability.[15][17]

CMR is considered the gold standard for quantifying ventricular mass, volumes, and function
due to its high accuracy and reproducibility.[17]

o Objective: To provide a comprehensive assessment of cardiac morphology, function, and
tissue characterization.

e Procedure:

o Image Acquisition: Acquire cine images (steady-state free precession sequences) covering
the entire left ventricle to assess volume and function.

o LVMi Calculation: Manually or semi-automatically contour the endocardial and epicardial
borders at end-diastole on the short-axis cine images. The software calculates LV
myocardial volume, which is converted to mass and indexed to BSA.

o Tissue Characterization (T1 Mapping):

= Acquire native (pre-contrast) T1 maps. Low native T1 values are associated with
sphingolipid storage in Fabry disease.[17] An increase in T1 values may suggest a
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reduction in storage.[18]

o Tissue Characterization (Late Gadolinium Enhancement - LGE):
» Administer a gadolinium-based contrast agent.
» Acquire LGE images 10-15 minutes post-injection.

» LGE identifies areas of myocardial replacement fibrosis or scarring, which appear as
bright regions.[15][17] The presence and extent of LGE are important prognostic
markers.

Blood tests for specific cardiac biomarkers can indicate myocardial stress or injury.
» Objective: To measure circulating levels of proteins that are markers of cardiac health.
e Procedure:
o Sample Collection: Collect a serum or plasma blood sample.
o Analysis: Use immunoassays to measure levels of biomarkers such as:
= Troponin T (TnT)
» N-Terminal pro-B-type Natriuretic Peptide (NT-proBNP)[16]

o Application: These markers are assessed at baseline and follow-up visits to monitor for
changes indicative of treatment effect or disease progression.

Diagram: Cardiac Function Assessment Workflow
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Caption: A typical workflow for assessing cardiac function in migalastat trials.
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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